Metsulfuron

Descripción

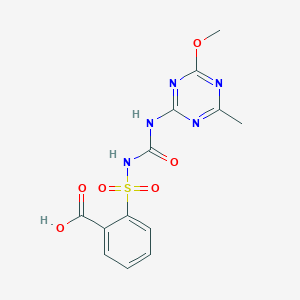

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O6S/c1-7-14-11(17-13(15-7)24-2)16-12(21)18-25(22,23)9-6-4-3-5-8(9)10(19)20/h3-6H,1-2H3,(H,19,20)(H2,14,15,16,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHURBUBIHUHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058187 | |

| Record name | Metsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79510-48-8 | |

| Record name | Metsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79510-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metsulfuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079510488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G9B203G2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Metsulfuron-methyl on Acetolactate Synthase

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the molecular mechanism by which the sulfonylurea herbicide metsulfuron-methyl (B1676535) inhibits acetolactate synthase (ALS). It includes a detailed look at the biochemical pathway, enzyme kinetics, structural interactions, and common experimental protocols used in its study.

Introduction: The Role of Acetolactate Synthase

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme found in plants, fungi, and bacteria, but not in animals.[1] It catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[2][3] These amino acids are fundamental building blocks for protein synthesis and are vital for cell division and plant growth.[4] Consequently, ALS is a prime target for a variety of herbicides, including the sulfonylurea class, to which this compound-methyl belongs.[5][6]

Biochemical Pathway and Mechanism of Inhibition

The biosynthesis of BCAAs begins with substrates derived from primary metabolic pathways. ALS catalyzes two parallel reactions:

-

The condensation of two pyruvate (B1213749) molecules to form α-acetolactate, a precursor for valine and leucine.[1][7]

-

The condensation of one pyruvate molecule and one α-ketobutyrate molecule to produce α-aceto-α-hydroxybutyrate, a precursor for isoleucine.[3][8][9]

This compound-methyl acts as a potent, non-competitive inhibitor of ALS.[10] It binds to a site at the entrance of the substrate access channel, allosterically changing the three-dimensional conformation of the enzyme.[8][10] This conformational change reduces the enzyme's affinity for its natural substrates, pyruvate and α-ketobutyrate, effectively blocking the production of the BCAA precursors.[1][4] The inhibition of ALS leads to a rapid cessation of cell division and growth, particularly in the meristematic regions of the plant.[4] This disruption in protein synthesis results in characteristic symptoms such as chlorosis (yellowing), necrosis (tissue death), and ultimately, plant death.[4][5]

Signaling Pathway: BCAA Biosynthesis Inhibition

Caption: Inhibition of the BCAA synthesis pathway by this compound-methyl at the ALS enzyme.

Quantitative Analysis of this compound-methyl Inhibition

The potency of ALS inhibitors is typically quantified by their IC50 value (the concentration required to inhibit 50% of the enzyme's activity) or their Ki value (the inhibition constant). Sulfonylureas are known for their extremely high potency, with inhibitory constants often in the nanomolar range.

| Parameter | Value | Organism/Condition | Reference |

| IC50 | 41 nM | Elaeis guineensis (Oil Palm) Seedlings | [11] |

| IC50 | 0.125 µM | Recombinant ALS | [12] |

| Ki (app) | 10.8 nM - 253 nM | Arabidopsis thaliana ALS (Range for various sulfonylureas) | [8] |

Structural Basis of Inhibition

The crystal structure of Arabidopsis thaliana ALS in complex with this compound-methyl (PDB ID: 1YHY) provides detailed insight into the binding mechanism.[13][14] this compound-methyl binds in a channel that leads to the enzyme's active site.[8] The molecule adopts a bent conformation at the sulfonyl group, positioning its two ring structures nearly perpendicular to each other.[8] This orientation is stabilized by numerous van der Waals contacts and several key hydrogen bonds with amino acid residues within the binding pocket, such as S653 and R377.[8][15] This binding effectively blocks substrate entry and locks the enzyme in an inactive state.

Logical Relationship: Herbicide Resistance Mechanisms

Resistance to this compound-methyl in weeds primarily arises from two distinct mechanisms.

Caption: Overview of target-site and non-target-site resistance to this compound-methyl.

-

Target-Site Resistance (TSR): This involves mutations in the ALS gene itself.[4] Single nucleotide polymorphisms can lead to amino acid substitutions (e.g., at positions Pro-197 or Trp-574) within the herbicide-binding site.[16][17] These changes reduce the binding affinity of this compound-methyl to the enzyme, rendering the plant resistant.[4]

-

Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target enzyme.[4][18] Most commonly, this is due to enhanced metabolic detoxification of the herbicide by enzyme families such as cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs).[19][20][21]

Experimental Protocols

In Vitro Colorimetric ALS Enzyme Inhibition Assay

This assay is a standard method to determine the IC50 of an inhibitor against ALS.[22] It measures the production of acetoin, a colored product derived from the enzymatic product acetolactate.

A. Enzyme Extraction

-

Harvest 1-2 grams of fresh, young leaf tissue from a susceptible plant species (e.g., spinach, pea).

-

Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[22]

-

Homogenize the powder in 5-10 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, 10 mM sodium pyruvate, 5 mM MgCl2).

-

Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C.[22]

-

The resulting supernatant contains the crude ALS enzyme extract. Keep on ice for immediate use.[22]

B. Enzyme Assay

-

Prepare a reaction mixture in a microplate containing assay buffer, the substrate (pyruvate), and necessary cofactors (Thiamine pyrophosphate - TPP, Flavin adenine (B156593) dinucleotide - FAD, MgCl2).[23]

-

Add serial dilutions of this compound-methyl (dissolved in a suitable solvent like DMSO) to the appropriate wells. Include a control well with no inhibitor.

-

Initiate the reaction by adding the crude enzyme extract to all wells.

-

Incubate the plate at 37°C for 60 minutes.[22]

-

Stop the enzymatic reaction by adding 50 µL of 6 N H2SO4. This also initiates the acid-catalyzed decarboxylation of acetolactate to acetoin.[22]

-

Incubate the plate at 60°C for 15 minutes to ensure complete conversion to acetoin.[22]

C. Color Development and Measurement

-

Add 50 µL of creatine (B1669601) solution (Color Reagent A) to each well.

-

Add 50 µL of α-naphthol solution (Color Reagent B) to each well.[22]

-

Incubate at 60°C for 15 minutes to allow the color to develop. Acetoin reacts with creatine and α-naphthol to form a red-colored complex.[22]

-

Measure the absorbance of each well at 525 nm using a microplate reader.[22]

D. Data Analysis

-

Calculate the percentage of ALS inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100[22]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]

Experimental Workflow: In Vitro ALS Assay

Caption: Step-by-step workflow for the in vitro ALS enzyme inhibition assay.

Conclusion

This compound-methyl is a highly effective herbicide due to its potent and specific inhibition of acetolactate synthase, an enzyme indispensable for plant life but absent in animals. Its mechanism involves binding to the substrate channel of ALS, which allosterically prevents the synthesis of essential branched-chain amino acids. Understanding the quantitative kinetics, structural interactions, and biochemical consequences of this inhibition is crucial for the development of new herbicidal compounds and for managing the evolution of resistance in weed populations. The experimental protocols outlined provide a foundational framework for the continued study and characterization of ALS inhibitors.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 16.3 Branched Chain Amino Acid Biosynthesis and the ALS Enzyme – Principles of Weed Control [ohiostate.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. pomais.com [pomais.com]

- 5. researchgate.net [researchgate.net]

- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 7. Branched Chain Amino Acid Biosynthesis | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]

- 8. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apms.org [apms.org]

- 10. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. In search of herbistasis: COT-metsulfuron methyl displays rare herbistatic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1YHY: Crystal structure of Arabidopsis thaliana Acetohydroxyacid synthase In Complex With A Sulfonylurea Herbicide, this compound methyl [ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Mutations of the ALS gene endowing resistance to ALS-inhibiting herbicides in Lolium rigidum populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The molecular basis of sulfonylurea herbicide resistance in tobacco | The EMBO Journal [link.springer.com]

- 18. mdpi.com [mdpi.com]

- 19. Resistance Mechanism to this compound-Methyl in Polypogon fugax - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Basis of Tolerance Mechanism to this compound-Methyl in Roegneria kamoji (Triticeae: Poaceae) [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Biochemical Pathway Inhibition by Metsulfuron-Methyl in Sensitive Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical mechanisms underlying the herbicidal activity of Metsulfuron-methyl in sensitive plant species. It details the specific molecular target, the inhibited metabolic pathway, and the resulting physiological effects. This document also presents quantitative data on its efficacy and detailed experimental protocols for its study.

Executive Summary

This compound-methyl is a potent sulfonylurea herbicide that selectively controls broadleaf weeds in various agricultural and non-crop settings.[1][2] Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[1][3] This inhibition leads to a cascade of physiological disruptions, ultimately causing the cessation of growth and death in susceptible plants.[3] Understanding the intricacies of this biochemical pathway inhibition is crucial for the development of new herbicides, the management of herbicide resistance, and the assessment of environmental impact.

Mechanism of Action: Targeting a Vital Plant Pathway

The primary mode of action of this compound-methyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is a critical enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3] These amino acids are fundamental building blocks for protein synthesis and are essential for cell division and plant growth.[3]

This compound-methyl is a systemic herbicide, absorbed through both the foliage and roots of the plant.[1][2] It is then translocated throughout the plant's vascular system (xylem and phloem) to the meristematic tissues, which are the primary sites of active growth.[3] In these growing points, this compound-methyl binds to the ALS enzyme, blocking its active site and preventing it from catalyzing the initial step in the branched-chain amino acid synthesis.[3]

The lack of these essential amino acids has profound effects on the plant's physiology:

-

Cessation of Cell Division: Without the necessary amino acids for protein synthesis, cell division in the meristematic regions of the shoots and roots is halted.[2][3]

-

Growth Inhibition: The immediate consequence of ceased cell division is a rapid halt in plant growth.[3]

-

Chlorosis and Necrosis: Over time, the deficiency in essential proteins leads to characteristic symptoms of chlorosis (yellowing of leaves) followed by necrosis (tissue death).[3]

The Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the biochemical pathway for the synthesis of branched-chain amino acids in plants, highlighting the point of inhibition by this compound-methyl.

Caption: Branched-chain amino acid biosynthesis pathway and the inhibitory site of this compound-methyl.

Quantitative Data on this compound-Methyl Efficacy

The efficacy of this compound-methyl can be quantified through various experimental assays. The following tables summarize key quantitative data from in vitro enzyme inhibition and whole-plant bioassays on sensitive plant species.

Table 1: In Vitro Inhibition of Acetolactate Synthase (ALS) by this compound-Methyl

| Plant Species | IC50 (nM) | Reference |

| Oil Palm (Elaeis guineensis) | 41 | [4] |

| Canola (Brassica napus) | 5 - 20 | [5] |

IC50: The concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: Whole-Plant Growth Inhibition by this compound-Methyl

| Plant Species | Endpoint | ED50 (g a.i./ha) | Reference |

| Eclipta prostrata | Fresh Weight Reduction | 0.07 | [5] |

| Polypogon fugax (susceptible) | Fresh Weight Reduction | 8.57 | [5] |

ED50: The effective dose required to cause a 50% reduction in the measured endpoint. a.i./ha: active ingredient per hectare.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of herbicide action. Below are protocols for key experiments used to evaluate the efficacy of this compound-methyl.

In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of the ALS enzyme extracted from plant tissue.[6]

Workflow Diagram:

References

Metsulfuron's Journey Through Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metsulfuron-methyl (B1676535), a potent sulfonylurea herbicide, is widely utilized for the selective control of broadleaf weeds in various agricultural and forestry applications. Its efficacy at low application rates makes it a valuable tool; however, understanding its environmental fate and transport in soil ecosystems is paramount for assessing its environmental impact and ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the key processes governing the behavior of this compound in soil, including its degradation, sorption, mobility, and dissipation.

Physicochemical Properties of this compound-Methyl

This compound-methyl is a weak acid with a pKa of approximately 3.3.[1] This characteristic is crucial as it dictates its ionization state in response to soil pH, which in turn significantly influences its sorption, mobility, and degradation. In most agricultural soils, which typically have a pH above this value, this compound-methyl exists predominantly in its anionic form.

Degradation in Soil Ecosystems

The degradation of this compound-methyl in soil is a critical process that reduces its persistence and potential for off-site transport. This process is mediated by two primary mechanisms: chemical hydrolysis and microbial degradation.

Chemical Hydrolysis

Chemical hydrolysis of this compound-methyl involves the cleavage of the sulfonylurea bridge, a reaction that is highly dependent on soil pH.[2] The rate of hydrolysis is significantly faster in acidic soils compared to neutral or alkaline conditions.[3][4] In acidic environments (pH < 6), the breakdown of the sulfonylurea linkage is a key degradation pathway.[5] This process leads to the formation of two primary metabolites: a triazine amine (2-amino-4-methoxy-6-methyl-1,3,5-triazine) and a benzene (B151609) sulfonamide derivative (methyl 2-(aminosulfonyl)benzoate).[4]

Microbial Degradation

Soil microorganisms play a vital role in the breakdown of this compound-methyl, particularly in neutral to alkaline soils where chemical hydrolysis is slower.[4] Microbial degradation can proceed through several pathways, including O-demethylation of the triazine ring, cleavage of the sulfonylurea bridge, and further degradation of the resulting metabolites.[6][7] Studies have shown that the dissipation of this compound-methyl is significantly faster in non-sterile soils compared to sterile soils, highlighting the importance of microbial activity.[2][8] The rate of microbial degradation is influenced by factors that affect microbial populations and activity, such as soil moisture, temperature, and organic matter content.[4]

The major degradation pathways of this compound-methyl in soil are illustrated in the following diagram:

Sorption and Desorption in Soil

The interaction of this compound-methyl with soil particles, a process known as sorption, is a key determinant of its mobility and bioavailability. The primary soil components influencing sorption are organic matter and clay content, with soil pH playing a critical moderating role.

As a weak acid, the sorption of this compound-methyl is inversely related to soil pH.[4] In acidic soils (pH < 5), the herbicide is predominantly in its neutral, molecular form, which has a higher affinity for sorption to soil organic matter and clay surfaces. As the pH increases, this compound-methyl transitions to its anionic form, which is more water-soluble and less readily adsorbed due to electrostatic repulsion from negatively charged soil colloids. Consequently, sorption is generally low in neutral to alkaline soils.

The sorption of this compound-methyl is commonly quantified using the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). These values are determined through batch equilibrium studies.

Table 1: Soil Sorption Coefficients for this compound-Methyl

| Soil Type | pH | Organic Carbon (%) | Kd (mL/g) | Koc (mL/g) | Reference |

| Silt Loam | 5.5 | 1.8 | 1.2 | 67 | [Calculated from Freundlich Kf][9] |

| Clay Loam | 6.0 | 2.5 | 1.88 | 75 | [9] |

| Sandy Loam | 7.1 | 1.2 | 0.21 | 18 | [9] |

| Alfisol | 6.2 | 0.52 | 4.43 | 852 | [10] |

| Inceptisol | 7.8 | 0.26 | 2.0 | 769 | [10] |

Note: Kd and Koc values can vary significantly depending on specific soil properties and experimental conditions.

Desorption, the release of sorbed this compound-methyl back into the soil solution, is also an important process. Studies have shown that a significant portion of the adsorbed herbicide can be desorbed, indicating that the sorption process is largely reversible.[11]

Mobility and Leaching Potential

The mobility of this compound-methyl in soil determines its potential to move through the soil profile and potentially reach groundwater. Due to its relatively low sorption in many soil types, particularly those with neutral to alkaline pH and low organic matter content, this compound-methyl is considered to have moderate to high mobility.[3]

Leaching is the downward movement of the herbicide with infiltrating water. The extent of leaching is influenced by factors such as the amount and intensity of rainfall or irrigation, soil texture, and the sorption characteristics of the soil. In sandy soils with low organic matter, the potential for leaching is higher compared to clayey soils with higher organic matter content. Several studies using soil column experiments have demonstrated that this compound-methyl can leach through the soil profile, with the extent of movement being greater in soils with higher pH.[12][13]

The logical relationship between factors influencing this compound mobility is depicted below:

Dissipation and Half-Life

The overall disappearance of this compound-methyl from the soil over time is referred to as dissipation, which encompasses degradation, sorption, leaching, and plant uptake. The rate of dissipation is often expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

The half-life of this compound-methyl in soil is highly variable and depends on a combination of soil properties and environmental conditions.

Table 2: Dissipation Half-Life (DT50) of this compound-Methyl in Soil

| Soil Type | pH | Application Rate (g a.i./ha) | DT50 (days) | Conditions | Reference |

| Not Specified | Not Specified | 4, 8, 16 | 6.5 | Field | [14] |

| Oil Palm Plantation Soil | 4.55 | 15 | 6.3 | Field | [2] |

| Oil Palm Plantation Soil | 4.55 | 30 | 7.9 | Field | [2] |

| Acidic Soil | 5.2 | 2 | 3.54 - 3.76 | Field | [4] |

| Acidic Soil | 5.2 | 4 | 4.93 - 5.19 | Field | [4] |

| Acidic Soil | 5.2 | 8 | 5.90 - 6.40 | Field | [4] |

| Non-sterile Soil | Not Specified | Not Specified | 12 - 14 | Laboratory | [2] |

| Sterile Soil | Not Specified | Not Specified | 19 - 23 | Laboratory | [2] |

| General Range | Not Specified | Not Specified | 14 - 180 | Field | [15] |

| Alluvial, Coastal Saline, Laterite | Not Specified | 4, 8 | 10.75 - 13.94 | Laboratory | [16] |

Generally, dissipation is more rapid in warm, moist, and acidic soils due to the combined effects of enhanced chemical hydrolysis and microbial degradation.[3][4]

Experimental Protocols

Batch Equilibrium Sorption/Desorption Study

This laboratory method is used to determine the sorption (Kd) and desorption characteristics of this compound-methyl in soil.

Workflow:

Methodology:

-

Soil Preparation: Air-dry and sieve soil samples to a uniform particle size (e.g., <2 mm).

-

Solution Preparation: Prepare a series of this compound-methyl solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain constant ionic strength.

-

Sorption: Add a known mass of soil to each herbicide solution in a centrifuge tube. Typically, a soil-to-solution ratio of 1:5 or 1:10 is used.

-

Equilibration: Shake the tubes for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Separation: Centrifuge the tubes to separate the soil from the solution.

-

Analysis: Analyze the concentration of this compound-methyl remaining in the supernatant using High-Performance Liquid Chromatography (HPLC).[4]

-

Calculation: The amount of this compound-methyl sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The Kd is calculated as the ratio of the concentration of this compound-methyl in the soil to the concentration in the solution at equilibrium. The Koc is calculated by normalizing the Kd to the organic carbon content of the soil.

-

Desorption: For desorption, the supernatant is removed, and a fresh background electrolyte solution is added to the soil. The tubes are then re-equilibrated, and the amount of desorbed herbicide in the solution is measured.

Soil Dissipation Study (Laboratory Incubation)

This method is used to determine the dissipation rate and half-life (DT50) of this compound-methyl in soil under controlled laboratory conditions.

Methodology:

-

Soil Treatment: Treat a known mass of soil with a standard solution of this compound-methyl to achieve a desired concentration. The soil moisture is typically adjusted to a specific level (e.g., 60% of water holding capacity).

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect soil subsamples at various time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 60 days).

-

Extraction: Extract this compound-methyl residues from the soil samples using an appropriate solvent (e.g., acetonitrile (B52724) or methanol).

-

Analysis: Quantify the concentration of this compound-methyl in the extracts using HPLC.

-

Data Analysis: Plot the concentration of this compound-methyl versus time. The dissipation kinetics are often modeled using first-order kinetics, and the DT50 is calculated from the rate constant.[6]

Soil Column Leaching Study

This method simulates the movement of this compound-methyl through the soil profile under the influence of water flow.

Methodology:

-

Column Packing: Pack a glass or PVC column with the soil to a uniform bulk density.

-

Herbicide Application: Apply a known amount of this compound-methyl to the surface of the soil column.

-

Leaching: Apply a simulated rainfall or irrigation event to the top of the column at a constant rate.

-

Leachate Collection: Collect the leachate that passes through the bottom of the column in fractions over time.

-

Soil Sectioning: After the leaching event, extrude the soil core from the column and section it into different depth increments.

-

Analysis: Analyze the concentration of this compound-methyl in both the leachate fractions and the soil sections using HPLC.

-

Data Analysis: Determine the distribution of this compound-methyl within the soil profile and the total amount leached from the column.[12]

Conclusion

The environmental fate and transport of this compound-methyl in soil ecosystems are governed by a complex interplay of its physicochemical properties and various soil and environmental factors. Its degradation is primarily driven by chemical hydrolysis in acidic soils and microbial activity in neutral to alkaline soils. Sorption to soil particles is generally low, especially in soils with higher pH and low organic matter, leading to a moderate to high potential for leaching. The dissipation half-life of this compound-methyl is highly variable, ranging from a few days to several months, depending on the prevailing conditions. A thorough understanding of these processes is essential for developing effective weed management strategies that minimize the risk of environmental contamination and ensure the long-term sustainability of agricultural and forestry systems.

References

- 1. This compound-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Residue and Dissipation Kinetics of this compound-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nre.tas.gov.au [nre.tas.gov.au]

- 4. isws.org.in [isws.org.in]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of Triazine-2-14C this compound–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. isws.org.in [isws.org.in]

- 13. scilit.com [scilit.com]

- 14. Analysis of this compound-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wsdot.wa.gov [wsdot.wa.gov]

- 16. Laboratory simulated dissipation of this compound methyl and chlorimuron ethyl in soils and their residual fate in rice, wheat and soybean at harvest - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile and Risk Assessment of Metsulfuron-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metsulfuron-methyl (B1676535) is a selective, systemic sulfonylurea herbicide used for the control of broadleaf weeds and some annual grasses in cereals and non-crop areas.[1][2] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[3] In mammals, this compound-methyl exhibits low acute toxicity via oral, dermal, and inhalation routes.[2][4] It is rapidly metabolized and excreted, primarily through urine, with negligible accumulation in tissues.[2][4] The primary toxic effect observed in animal studies at high doses is a decrease in body weight.[2][4] this compound-methyl is not considered to be carcinogenic, mutagenic, teratogenic, or a reproductive toxicant.[1][4][5] Risk assessments by regulatory agencies have established an Acceptable Daily Intake (ADI) based on the No-Observed-Adverse-Effect Level (NOAEL) derived from chronic toxicity studies. This guide provides a comprehensive overview of the toxicological data, experimental methodologies, and risk assessment framework for this compound-methyl.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in laboratory animals, primarily rats, indicate that this compound-methyl is rapidly absorbed, metabolized, and eliminated from the body.[1][2][6]

-

Absorption: this compound-methyl is absorbed following oral administration.

-

Distribution: The compound is translocated throughout the body but does not persist or bioaccumulate in tissues.[2][6]

-

Metabolism: It is not extensively metabolized.[5]

-

Excretion: The primary route of elimination is via the urine (71-95%), with a smaller fraction excreted in the feces (4.8-13.3%).[4] The excretion half-life in rats is dose-dependent, ranging from 9 to 16 hours at low doses and 23 to 29 hours at high doses.[2][6]

References

Degradation of Metsulfuron-methyl in Soil: A Comparative Analysis of Aerobic and Anaerobic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metsulfuron-methyl (B1676535), a sulfonylurea herbicide, undergoes degradation in soil primarily through chemical hydrolysis and microbial metabolism. The rate and pathway of its degradation are significantly influenced by the presence or absence of oxygen, leading to distinct differences in its environmental fate under aerobic and anaerobic conditions. This technical guide provides a comprehensive overview of the degradation pathways of this compound-methyl in both aerobic and anaerobic soil environments. It summarizes key quantitative data, details experimental protocols for studying its degradation, and presents visual representations of the degradation pathways and experimental workflows. A critical finding is that while aerobic degradation is relatively rapid, dissipation under anaerobic conditions is markedly slower.

Introduction

This compound-methyl is a selective, systemic herbicide widely used for the control of broadleaf weeds in various agricultural settings.[1] Its environmental persistence and potential for off-target effects are of significant interest to researchers and environmental scientists. Understanding the degradation mechanisms of this compound in soil is crucial for assessing its environmental risk and developing effective management strategies. The degradation of this compound-methyl is a complex process influenced by a variety of soil properties, including pH, temperature, moisture content, and microbial activity.[2][3] This guide focuses on the core comparison of its degradation under aerobic and anaerobic conditions.

Degradation Pathways

The primary mechanisms of this compound-methyl degradation in soil are chemical hydrolysis and microbial degradation.[3] The dominance of each mechanism is largely dependent on soil pH and the presence of oxygen.

Aerobic Degradation Pathway

Under aerobic conditions, both chemical and microbial processes contribute significantly to the degradation of this compound-methyl.[4] Microbial metabolism is a key driver of its breakdown in aerobic soils.[5] The major aerobic degradation pathways include:

-

Cleavage of the Sulfonylurea Bridge: This is a primary degradation step, leading to the formation of two main metabolites: a phenyl sulfonamide moiety and a triazine amine moiety.[6]

-

O-Demethylation: This involves the removal of a methyl group from the methoxy (B1213986) group on the triazine ring.[7]

-

Triazine Ring Opening: Following O-demethylation, the triazine ring can be further broken down.[7]

These initial transformations are followed by further degradation, ultimately leading to the mineralization of the herbicide to carbon dioxide.[7]

The major metabolites identified in aerobic soil include:

-

Methyl 2-(aminosulfonyl)benzoate

-

2-Amino-4-methoxy-6-methyl-1,3,5-triazine

-

Saccharin[3]

-

O-desmethyl this compound-methyl[4]

dot

Caption: Aerobic degradation pathway of this compound-methyl in soil.

Anaerobic Degradation Pathway

The degradation of this compound-methyl is significantly slower under anaerobic conditions compared to aerobic conditions.[6] In an anaerobic sediment/water system, the half-life of this compound-methyl has been reported to be greater than 365 days, whereas in aerobic soil, the half-life was 20 days.[6]

While it is established that microbial degradation is the prevalent process in native sediments at neutral pH under anaerobic conditions, detailed information on the specific anaerobic degradation pathways and the resulting metabolites of this compound-methyl is limited in the available scientific literature.[8][9] The primary mechanism is believed to be the cleavage of the sulfonylurea bridge, similar to the aerobic pathway, but occurring at a much-reduced rate.[10]

Quantitative Data on Degradation Rates

The degradation of this compound-methyl is often quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Table 1: Half-life (DT50) of this compound-methyl in Soil under Different Conditions

| Condition | Soil Type | pH | Temperature (°C) | Half-life (DT50) in days | Reference |

| Aerobic (non-sterile) | Silt Loam | 6.4 | 25 | 20 | [6] |

| Aerobic (non-sterile) | Not specified | Acidic | 30 | 13 | [7] |

| Aerobic (sterile) | Not specified | Acidic | 30 | 31 | [7] |

| Anaerobic | Sediment/Water | 6.7 - 7.4 | Not specified | > 365 | [6] |

Experimental Protocols

The following sections outline generalized experimental protocols for studying the degradation of this compound-methyl in soil under aerobic and anaerobic conditions, based on the OECD 307 guideline.

Aerobic Soil Degradation Study

Objective: To determine the rate and pathway of this compound-methyl degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Preparation: Select a representative agricultural soil. Sieve the soil (e.g., to <2 mm) and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Apply ¹⁴C-labeled this compound-methyl to the soil samples at a concentration relevant to its field application rate.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) in a flow-through system. A continuous stream of CO₂-free, humidified air is passed through the incubation vessels.

-

Trapping of Volatiles: The effluent air from the incubation vessels is passed through traps containing solutions to capture ¹⁴CO₂ (e.g., potassium hydroxide (B78521) or ethanolamine) and other volatile organic compounds.

-

Sampling: Collect soil samples and trapping solutions at predetermined intervals over the incubation period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction and Analysis: Extract the soil samples with appropriate solvents (e.g., acetonitrile/water). Analyze the extracts and trapping solutions for the parent compound and its metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification.

-

Data Analysis: Calculate the dissipation kinetics of this compound-methyl and the formation and decline of its metabolites. Determine the half-life (DT50) using first-order kinetics or other appropriate models.

dot

Caption: Experimental workflow for aerobic soil degradation study.

Anaerobic Soil Degradation Study

Objective: To determine the rate and pathway of this compound-methyl degradation in soil under anaerobic conditions.

Methodology:

-

Soil Selection and Preparation: Use the same soil as in the aerobic study.

-

Induction of Anaerobiosis: Pre-incubate the soil under flooded and purged conditions (e.g., with nitrogen gas) to establish anaerobic conditions. This is typically confirmed by measuring the redox potential.

-

Test Substance Application: Apply ¹⁴C-labeled this compound-methyl to the anaerobic soil slurry.

-

Incubation: Incubate the treated samples in sealed vessels in the dark at a constant temperature. The headspace of the vessels should be purged with an inert gas (e.g., nitrogen) periodically.

-

Trapping of Volatiles: Traps can be included to capture any evolved gases, though mineralization to ¹⁴CO₂ is expected to be minimal.

-

Sampling: Collect soil and water phase samples at appropriate intervals.

-

Extraction and Analysis: Extract the samples and analyze them for the parent compound and metabolites using HPLC and LC-MS.

-

Data Analysis: Determine the dissipation kinetics and half-life of this compound-methyl under anaerobic conditions.

dot

Caption: Experimental workflow for anaerobic soil degradation study.

Conclusion

The degradation of this compound-methyl in soil is a multifaceted process heavily dependent on the presence of oxygen. Under aerobic conditions, a combination of chemical hydrolysis and microbial metabolism leads to a relatively rapid breakdown of the herbicide through pathways such as sulfonylurea bridge cleavage and O-demethylation, with half-lives typically in the range of weeks. In contrast, anaerobic degradation is significantly slower, with the potential for this compound-methyl to persist in the environment for over a year. While the primary anaerobic degradation mechanism is likely similar to the aerobic pathway, a clear understanding of the specific anaerobic metabolites is an area that requires further research. For professionals in drug development and environmental science, this comparative understanding is essential for predicting the environmental behavior of this compound-methyl and other sulfonylurea compounds, ensuring their safe and effective use.

References

- 1. Residue and Dissipation Kinetics of this compound-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nre.tas.gov.au [nre.tas.gov.au]

- 3. isws.org.in [isws.org.in]

- 4. This compound-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aerobic soil metabolism of this compound‐methyl | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of Triazine-2-14C this compound–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]

- 8. Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water‐sediment systems: Assessing fate pathways using molecular descriptors | Semantic Scholar [semanticscholar.org]

- 9. Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water-sediment systems: assessing fate pathways using molecular descriptors [agris.fao.org]

- 10. Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water‐sediment systems: Assessing fate pathways using molecular descriptors | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

An In-depth Technical Guide to Metsulfuron-methyl: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and synthesis of the sulfonylurea herbicide, Metsulfuron-methyl. The information is intended for a technical audience and includes detailed data, experimental protocols, and visual representations of its synthesis and mode of action.

Chemical Properties of this compound-methyl

This compound-methyl is a selective, systemic herbicide used to control broadleaf weeds and some annual grasses in cereals and other crops.[1][2] It is a white to pale yellow crystalline solid with a faint, sweet ester-like odor.[3][4] A comprehensive summary of its chemical and physical properties is presented in Table 1.

| Property | Value | References |

| IUPAC Name | methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate | [1][3] |

| CAS Number | 74223-64-6 | [3][5] |

| Molecular Formula | C₁₄H₁₅N₅O₆S | [3][5] |

| Molar Mass | 381.36 g/mol | [5] |

| Melting Point | 158-166 °C | [5][6] |

| Water Solubility | 270 mg/L (pH 4.6, 25 °C), 1750 mg/L (pH 5.4, 25 °C), 2790 mg/L (pH 7, 25 °C), 213,000 mg/L (pH 9, 25 °C) | [1] |

| Solubility in Organic Solvents (20 °C) | Acetone: 36,000 mg/L, Methylene chloride: 121,000 mg/L, Methanol: 7,300 mg/L, n-Hexane: 0.79 mg/L | [1] |

| Vapor Pressure | 2.5 x 10⁻¹² mm Hg (25 °C) | [1] |

| pKa | 3.75 - 3.8 | [3][7] |

| LogP (Kow) | -1.87 (pH 7, 20 °C) | [8] |

Synthesis of this compound-methyl

The commercial synthesis of this compound-methyl is a multi-step process that involves the preparation of two key intermediates: 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) and 2-methoxycarbonylbenzenesulfonyl isocyanate. These intermediates are then coupled to form the final product.

Synthesis Pathway Overview

References

- 1. Preparation method of mesosulfuron - Eureka | Patsnap [eureka.patsnap.com]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. CN110283133B - Synthesis process of this compound-methyl-D3 - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | C5H8N4O | CID 15466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound-methyl (Ref: DPX T6376) [sitem.herts.ac.uk]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Systemic Journey of Metsulfuron-methyl: An In-depth Technical Guide to its Uptake and Translocation in Weeds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metsulfuron-methyl (B1676535) is a potent, low-dose, systemic herbicide belonging to the sulfonylurea class. Its efficacy is fundamentally dependent on its ability to be absorbed by weeds, translocated to its sites of action, and inhibit a crucial metabolic pathway. This technical guide provides a comprehensive overview of the systemic uptake and translocation of this compound-methyl in weeds, intended for researchers, scientists, and professionals in drug development. This document details the biochemical mechanism of action, presents quantitative data on its absorption and distribution, outlines the experimental protocols for its study, and provides visual representations of the key pathways and workflows involved.

Mechanism of Action: The Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound-methyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – which are essential for protein synthesis and cell division.[1][2] By binding to the ALS enzyme, this compound-methyl blocks the conversion of pyruvate (B1213749) and α-ketobutyrate into their respective acetohydroxy acids, thereby halting the production of these vital amino acids.[1] This disruption of protein synthesis leads to a cessation of cell division and growth, particularly in the meristematic regions (growing points) of the plant, ultimately causing weed death.[1][3]

Systemic Uptake and Translocation

This compound-methyl is absorbed by both the foliage and roots of weeds.[1][4] Following absorption, it is translocated throughout the plant via both the xylem and phloem vascular systems, allowing it to reach and accumulate in the meristematic tissues where it exerts its herbicidal effect.[1][3] This systemic movement is crucial for its effectiveness against perennial weeds with extensive root systems.

Factors Influencing Uptake and Translocation

The efficiency of this compound-methyl's uptake and translocation is influenced by a variety of factors, including:

-

Weed Species: Different weed species exhibit varying levels of susceptibility, which can be related to differences in cuticle thickness, leaf surface characteristics, and metabolic rates.

-

Growth Stage: Younger, actively growing weeds with higher metabolic rates tend to absorb and translocate the herbicide more effectively.[4]

-

Environmental Conditions: Factors such as temperature, humidity, and soil moisture can impact the physiological state of the weed and, consequently, herbicide uptake and movement.

-

Adjuvants: The addition of adjuvants to the spray solution can enhance the spreading, retention, and penetration of this compound-methyl on the leaf surface.

Quantitative Data on Uptake and Translocation

The following tables summarize quantitative data on the foliar uptake and translocation of this compound-methyl and other sulfonylurea herbicides in various weed species. It is important to note that the data for different herbicides are collated from separate studies, and experimental conditions may have varied.

Table 1: Foliar Uptake of Sulfonylurea Herbicides in Different Weed Species

| Herbicide | Weed Species | Time After Treatment (hr) | Uptake (% of Applied) |

| This compound-methyl | Allium vineale (Wild Garlic) | 144 | 58 |

| Chlorsulfuron | Kochia scoparia (Kochia) | Not Specified | Not Specified |

| Nicosulfuron | Amaranthus retroflexus (Redroot Pigweed) | Not Specified | Not Specified |

Table 2: Translocation of Sulfonylurea Herbicides in Different Weed Species

| Herbicide | Weed Species | Time After Treatment (hr) | Translocation out of Treated Leaf (% of Applied) | Primary Accumulation Sites |

| This compound-methyl | Allium vineale (Wild Garlic) | 144 | 16 | Young shoot tissues |

| Chlorsulfuron | Kochia scoparia (Kochia) | Not Specified | Not Specified | Not Specified |

| Nicosulfuron | Amaranthus retroflexus (Redroot Pigweed) | Not Specified | Not Specified | Not Specified |

Experimental Protocols

The study of this compound-methyl's systemic movement in weeds often involves the use of radiolabeled compounds, typically with Carbon-14 (¹⁴C).

Protocol 1: ¹⁴C-Metsulfuron-methyl Foliar Uptake and Translocation Study

This protocol outlines a common method for quantifying the absorption and movement of this compound-methyl in a target weed species.

1. Plant Material:

- Grow the target weed species in a controlled environment (e.g., greenhouse or growth chamber) to a specified growth stage (e.g., 3-4 leaf stage).

2. Herbicide Application:

- Prepare a treatment solution containing a known concentration of ¹⁴C-Metsulfuron-methyl and a surfactant in an appropriate solvent (e.g., acetone:water, 1:1 v/v).

- Apply a precise volume (e.g., 10 µL) of the radiolabeled herbicide solution to the adaxial surface of a specific leaf (the "treated leaf") using a microsyringe.

3. Uptake Measurement:

- At predetermined time points after treatment (e.g., 6, 24, 48, 72, 144 hours), carefully wash the treated leaf with a suitable solvent (e.g., acetone:water) to remove any unabsorbed herbicide from the leaf surface.

- Quantify the radioactivity in the wash solution using a liquid scintillation counter (LSC).

- Calculate the amount of absorbed herbicide as the total applied radioactivity minus the radioactivity recovered in the wash.

4. Translocation Analysis:

- After the leaf wash, harvest the entire plant and dissect it into different parts:

- Treated leaf

- Shoots and leaves above the treated leaf

- Shoots and stems below the treated leaf

- Roots

- Dry and combust each plant section in a biological sample oxidizer.

- Trap the resulting ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using an LSC.

- Express the amount of translocated herbicide as a percentage of the total absorbed radioactivity.

Protocol 2: HPLC Analysis of this compound-methyl in Plant Tissues

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound-methyl concentrations in plant samples.

1. Sample Preparation:

- Harvest and weigh fresh plant tissue.

- Homogenize the tissue in a suitable extraction solvent (e.g., acetonitrile-water mixture with a small amount of acid).

- Centrifuge the homogenate and collect the supernatant.

- Perform a solid-phase extraction (SPE) cleanup of the supernatant to remove interfering compounds.

- Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase.

2. HPLC Conditions:

- Column: C18 reversed-phase column.[1][5]

- Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, acidified with an acid like phosphoric acid or formic acid.[1][5]

- Detection: UV detector at a wavelength of 254 nm.[1][5]

- Quantification: Determine the concentration of this compound-methyl by comparing the peak area of the sample to a calibration curve prepared with known standards.

Visualizations

Signaling Pathway: Inhibition of Branched-Chain Amino Acid Biosynthesis

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound-methyl.

Experimental Workflow: ¹⁴C-Herbicide Uptake and Translocation Study

Caption: General experimental workflow for studying herbicide uptake and translocation using a radiolabeled compound.

Logical Relationships: Factors Affecting Systemic Uptake and Translocation

Caption: Key factors influencing the systemic uptake and translocation of this compound-methyl in weeds.

References

- 1. News - What Is this compound-methyl and Why Itâs Widely Used in Agriculture [bigpesticides.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of this compound-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Weed Control: A Technical Guide to the Discovery and Development of Sulfonylurea Herbicides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the revolutionary discovery and development of sulfonylurea herbicides, with a specific focus on the highly effective compound, Metsulfuron-methyl. This document provides a comprehensive overview of the history, mechanism of action, synthesis, and biological evaluation of this important class of herbicides, tailored for professionals in the fields of agricultural science and drug development.

A Serendipitous Discovery with Profound Impact

The journey of sulfonylurea herbicides began not in the realm of agriculture, but in medicine. Initially synthesized for their potential as pharmaceuticals, their potent herbicidal properties were a serendipitous discovery by Dr. George Levitt at DuPont in 1975.[1][2] This discovery marked a paradigm shift in weed management, introducing a new chemical class with a novel mode of action and unprecedented potency. The first commercial sulfonylurea herbicide was launched in 1982, revolutionizing agricultural practices with its low application rates and high efficacy.[1]

Mechanism of Action: Targeting a Vital Plant Enzyme

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By blocking ALS, sulfonylureas halt the production of these essential amino acids, leading to the cessation of cell division and plant growth, ultimately resulting in plant death. A key advantage of this mechanism is its selectivity; the ALS enzyme in mammals differs sufficiently from the plant enzyme, rendering sulfonylureas practically non-toxic to humans and other animals.

dot

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-methyl.

This compound-methyl: A Case Study

This compound-methyl is a prominent member of the sulfonylurea family, valued for its broad-spectrum control of broadleaf weeds and some annual grasses.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a herbicide is critical for its formulation, application, and environmental fate assessment.

| Property | Value |

| Molecular Formula | C₁₄H₁₅N₅O₆S |

| Molecular Weight | 381.36 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 158 °C |

| Water Solubility | 1750 mg/L at 25°C, pH 5 |

| pKa | 3.3 |

| Vapor Pressure | 1.2 x 10⁻¹⁰ Pa at 20°C |

| LogP (Kow) | 1.7 at 25°C, pH 7 |

Synthesis of this compound-methyl

The synthesis of this compound-methyl is a multi-step process. A common synthetic route involves the reaction of 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) with methyl 2-(sulfamoyl)benzoate. The latter is typically prepared from methyl 2-aminobenzoate.

dot

Caption: Simplified synthetic pathway for this compound-methyl.

Experimental Protocols

Rigorous experimental evaluation is fundamental to the development of any herbicide. The following sections detail the methodologies for key assays.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay quantifies the inhibitory activity of a compound against the ALS enzyme.

Principle: The enzymatic activity of ALS is determined by measuring the formation of its product, acetolactate. The acetolactate is then decarboxylated to acetoin, which reacts with creatine (B1669601) and α-naphthol to produce a colored complex that can be measured spectrophotometrically.

Protocol:

-

Enzyme Extraction:

-

Homogenize fresh, young plant tissue in an ice-cold extraction buffer.

-

Centrifuge the homogenate and collect the supernatant containing the crude ALS enzyme extract.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing assay buffer, pyruvate (substrate), and necessary cofactors (Thiamine pyrophosphate, FAD, MgCl₂).

-

Add various concentrations of the test compound (e.g., this compound-methyl) to the reaction mixture.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

-

Color Development and Measurement:

-

Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate to allow for complete decarboxylation.

-

Add creatine and α-naphthol solutions to develop the color.

-

Measure the absorbance at 525 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each herbicide concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

-

dot

Caption: Workflow for an in vitro ALS enzyme inhibition assay.

Greenhouse Herbicidal Activity Assay

This bioassay evaluates the whole-plant efficacy of a herbicide under controlled environmental conditions.

Protocol:

-

Plant Growth:

-

Sow seeds of target weed species and, if applicable, a crop species in pots containing a suitable growing medium.

-

Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod.

-

-

Herbicide Application:

-

Prepare a range of herbicide concentrations.

-

Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a calibrated sprayer to ensure uniform coverage.

-

Include an untreated control group.

-

-

Assessment:

-

Return the treated plants to the greenhouse.

-

Visually assess the plants for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

At the end of the experiment, harvest the above-ground biomass and determine the fresh or dry weight.

-

-

Data Analysis:

-

Calculate the percentage of growth reduction for each herbicide concentration compared to the untreated control.

-

Plot the percentage of growth reduction against the herbicide dose to determine the GR₅₀ value (the dose required to reduce plant growth by 50%).

-

Soil Degradation Study

Understanding the persistence and degradation of a herbicide in the soil is crucial for assessing its environmental impact and potential for carryover to subsequent crops.

Protocol:

-

Soil Treatment:

-

Collect soil samples from a relevant agricultural field.

-

Treat the soil with a known concentration of the herbicide.

-

Incubate the treated soil in a controlled environment (e.g., constant temperature and moisture).

-

-

Sampling and Extraction:

-

Collect soil subsamples at various time points (e.g., 0, 1, 3, 7, 14, 30, 60 days).

-

Extract the herbicide from the soil samples using an appropriate solvent.

-

-

Analysis:

-

Quantify the concentration of the herbicide in the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Analysis:

-

Plot the herbicide concentration against time.

-

Calculate the half-life (DT₅₀) of the herbicide in the soil, which is the time it takes for 50% of the initial concentration to dissipate.

-

Quantitative Data

The following tables summarize key quantitative data for this compound-methyl.

Table 1: Inhibitory Activity of this compound-methyl against ALS

| Plant Species | IC₅₀ (nM) |

| Arabidopsis thaliana | 11.5 |

| Brassica napus | 52.4 |

| Zea mays | 3.7 |

Table 2: Herbicidal Efficacy of this compound-methyl (GR₅₀ Values)

| Weed Species | GR₅₀ (g a.i./ha) |

| Sinapis arvensis (Wild Mustard) | 1.5 |

| Galium aparine (Cleavers) | 2.8 |

| Stellaria media (Common Chickweed) | 0.9 |

| Amaranthus retroflexus (Redroot Pigweed) | 4.2 |

Table 3: Soil Degradation of this compound-methyl

| Soil Type | pH | Temperature (°C) | Half-life (DT₅₀, days) |

| Sandy Loam | 6.5 | 20 | 28 |

| Clay Loam | 7.2 | 20 | 45 |

| Silt Loam | 5.8 | 25 | 21 |

Structure-Activity Relationships (SAR)

The biological activity of sulfonylurea herbicides is highly dependent on their chemical structure. Key structural features that influence their efficacy include:

-

The Aryl Group: The nature and position of substituents on the phenyl ring significantly impact herbicidal activity. Electron-withdrawing groups are generally preferred.

-

The Sulfonylurea Bridge: This bridge is essential for binding to the ALS enzyme.

-

The Heterocyclic Ring: The type of heterocycle (e.g., triazine, pyrimidine) and its substitution pattern are critical determinants of potency and selectivity.

dot

Caption: Key structural components influencing sulfonylurea herbicidal activity.

Conclusion

The discovery and development of sulfonylurea herbicides, exemplified by this compound-methyl, represent a landmark achievement in agricultural chemistry. Their high potency, low application rates, and favorable toxicological profile have made them invaluable tools for modern weed management. A deep understanding of their mechanism of action, synthesis, and structure-activity relationships, as detailed in this guide, is essential for the continued development of innovative and sustainable solutions for global food production.

References

Basis for Metsulfuron-methyl's Herbicidal Selectivity in Plants: An In-depth Technical Guide

Abstract

Metsulfuron-methyl (B1676535) is a potent sulfonylurea herbicide widely utilized for the selective control of broadleaf weeds in cereal crops. Its efficacy and crop safety are underpinned by a sophisticated interplay of biochemical and physiological factors within the plant. This technical guide provides a comprehensive examination of the core mechanisms governing this compound-methyl's herbicidal selectivity. The primary basis for this selectivity lies in the differential rates of metabolic detoxification between tolerant crop plants, such as wheat and barley, and susceptible weed species. Tolerant crops rapidly metabolize this compound-methyl into non-toxic derivatives, primarily through hydroxylation followed by conjugation to glucose. This process is primarily mediated by cytochrome P450 monooxygenases (CYPs) and UDP-glucosyltransferases (UGTs). In contrast, susceptible weeds metabolize the herbicide at a much slower rate, allowing the active compound to accumulate and exert its phytotoxic effects. The primary target of this compound-methyl is the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids. While differential sensitivity of the ALS enzyme itself can be a factor in some instances of evolved resistance, the principal driver of inherent selectivity is metabolic degradation. This guide presents quantitative data on metabolism rates and enzyme inhibition, details key experimental protocols for their determination, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

This compound-methyl is a systemic herbicide that is absorbed through both the foliage and roots of plants and translocated to the meristematic tissues where it inhibits cell division and growth.[1][2][3] It belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates.[1] The selectivity of this compound-methyl is crucial for its agricultural use, allowing for the effective removal of broadleaf weeds from cereal crops like wheat and barley.[2] This selectivity is not absolute and can be influenced by factors such as plant growth stage, environmental conditions, and the development of herbicide resistance. This guide will delve into the fundamental biochemical and molecular mechanisms that form the basis of this important agricultural tool's selective action.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound-methyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[1][4] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.

By binding to the ALS enzyme, this compound-methyl blocks the catalytic site, preventing the enzyme from carrying out its function.[1] This leads to a deficiency in the essential branched-chain amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of susceptible plants.[1][4]

Visualization of the Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition by this compound-methyl

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-methyl.

The Core of Selectivity: Differential Metabolism

The primary determinant of this compound-methyl's selectivity between tolerant crops and susceptible weeds is the rate at which the herbicide is metabolized within the plant.[5] Tolerant species, such as wheat and barley, possess efficient enzymatic systems that rapidly detoxify this compound-methyl, while susceptible species metabolize it much more slowly.

Metabolic Pathways of this compound-methyl in Tolerant Plants

In tolerant plants like wheat, this compound-methyl is primarily metabolized through a two-step process:

-

Phase I: Hydroxylation: The initial and rate-limiting step is the hydroxylation of the phenyl ring of the this compound-methyl molecule. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs). The resulting hydroxylated metabolite is significantly less phytotoxic than the parent compound.

-

Phase II: Conjugation: The hydroxylated metabolite is then rapidly conjugated with glucose to form a non-toxic glucose conjugate. This step is catalyzed by UDP-glucosyltransferases (UGTs). The glucose conjugate is water-soluble and can be sequestered into the vacuole or apoplast for long-term storage or further degradation.

A secondary, though less prominent, metabolic pathway involves cleavage of the sulfonylurea bridge, which also results in inactive products.

Visualization of this compound-methyl Metabolism

Caption: Metabolic detoxification pathway of this compound-methyl in tolerant plants.

Quantitative Data on this compound-methyl Metabolism

The difference in the rate of metabolism between tolerant and susceptible species is substantial. While specific half-life data for this compound-methyl within various plant tissues is not extensively documented in readily available literature, the principle of rapid detoxification in tolerant species is well-established. For instance, in wheat, the half-life of this compound-methyl is a matter of hours, whereas in susceptible broadleaf weeds, it can be several days. This disparity in metabolic rate is the critical factor for selectivity.

| Plant Species | Tolerance to this compound-methyl | Primary Metabolic Pathway | Key Enzymes | Estimated Half-life |

| Wheat (Triticum aestivum) | Tolerant | Phenyl hydroxylation followed by glucose conjugation | Cytochrome P450s, UDP-Glucosyltransferases | Hours |

| Barley (Hordeum vulgare) | Tolerant | Phenyl hydroxylation followed by glucose conjugation | Cytochrome P450s, UDP-Glucosyltransferases | Hours |

| Broadleaf Weeds (e.g., Chenopodium album) | Susceptible | Slow metabolism | Low levels of metabolic enzymes | Days |

Note: The half-life values are estimations based on the principle of differential metabolism and may vary depending on specific plant species, growth stage, and environmental conditions.

Target Site Sensitivity

While differential metabolism is the primary basis for selectivity, variations in the sensitivity of the ALS enzyme to this compound-methyl can also play a role, particularly in cases of evolved herbicide resistance.

ALS Enzyme Inhibition Data

The concentration of an inhibitor required to reduce the activity of an enzyme by 50% is known as the I50 value. A lower I50 value indicates a more potent inhibitor. In some cases, the ALS enzyme in tolerant plant species may have a naturally higher I50 value for this compound-methyl, contributing to their tolerance. However, for inherent selectivity in crops like wheat, this factor is generally considered secondary to metabolic detoxification.

The development of resistance in weed populations can occur through mutations in the gene encoding the ALS enzyme, leading to an enzyme that is less sensitive to inhibition by sulfonylurea herbicides.

| Plant/Hybrid | Resistance Profile | I50 for this compound-methyl (µM) | Reference |

| Canola (Hyola 61 - conventional) | Susceptible | 0.01 | [6][7] |

| Canola (Hyola 555TT - triazine tolerant) | Susceptible to this compound-methyl | 0.08 | [6][7] |

| Canola (Hyola 571CL - imidazolinone resistant) | Tolerant to Imidazolinones | 1.01 | [6][7] |

| Immature Oil Palm | Susceptible | 0.041 | [8] |

Experimental Protocols

Protocol for Determination of this compound-methyl and its Metabolites in Plant Tissues

This protocol outlines a general procedure for the extraction and analysis of this compound-methyl and its metabolites from plant tissues using High-Performance Liquid Chromatography (HPLC).

5.1.1. Materials and Reagents

-

Plant tissue (fresh or frozen)

-

Methanol

-

β-glucosidase

-

HPLC system with UV detector

-

Reversed-phase C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Analytical standards of this compound-methyl and its metabolites

5.1.2. Workflow Visualization

Caption: Workflow for the analysis of this compound-methyl and its metabolites.

5.1.3. Procedure

-

Extraction: Homogenize a known weight of plant tissue in methanol. Centrifuge the homogenate and collect the supernatant.

-

Enzymatic Hydrolysis: To determine the amount of the glucose conjugate, treat a portion of the extract with β-glucosidase to hydrolyze the conjugate back to the hydroxylated metabolite.

-

Cleanup: Pass the extracts through a solid-phase extraction (SPE) cartridge to remove interfering compounds.

-

Analysis: Analyze the cleaned extracts by reversed-phase HPLC with UV detection at 254 nm.

-

Quantification: Quantify the concentrations of this compound-methyl and its metabolites by comparing their peak areas to those of known analytical standards.

Protocol for In Vitro ALS Enzyme Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound-methyl on ALS activity.

5.2.1. Materials and Reagents

-

Plant tissue (young, actively growing)

-

Extraction buffer (e.g., phosphate (B84403) buffer with cofactors)

-

This compound-methyl solutions of varying concentrations

-

Pyruvate (substrate)

-

α-naphthol

-

Sulfuric acid

-

Spectrophotometer

5.2.2. Workflow Visualization

Caption: Workflow for the in vitro ALS enzyme inhibition assay.

5.2.3. Procedure

-

Enzyme Extraction: Homogenize fresh, young plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

-

Enzyme Reaction: In a microplate or test tubes, combine the enzyme extract, reaction buffer, pyruvate, and different concentrations of this compound-methyl. Include a control with no herbicide.

-

Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 60 minutes).

-

Color Development: Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin (B143602). Add creatine and α-naphthol, which react with acetoin to form a colored complex.

-

Measurement: After a color development period, measure the absorbance of the solution at 525 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of ALS inhibition for each this compound-methyl concentration relative to the control. Determine the I50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Conclusion